1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea
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Overview
Description
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a tert-butylurea moiety
Preparation Methods
The synthesis of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(benzyl(methyl)amino)but-2-yne, which is then reacted with tert-butyl isocyanate to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea include:
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-isopropylurea: This compound has an isopropyl group instead of a tert-butyl group, which may affect its reactivity and biological activity.
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-cyclohexylurea: The cyclohexyl group provides different steric and electronic properties compared to the tert-butyl group.
1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-phenylurea: The phenyl group introduces aromaticity, which can influence the compound’s interactions with biological targets.
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-17(2,3)19-16(21)18-12-8-9-13-20(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOWDWHFLCICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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